Trihexyl-[2-(9-methylfluoren-9-yl)ethyl]silane
Description
Trihexyl-[2-(9-methylfluoren-9-yl)ethyl]silane is a silicon-based organic compound featuring a trihexylsilyl group linked to a fluorene derivative via an ethyl spacer. The fluorene moiety is substituted with a methyl group at the 9-position, conferring steric bulk and electronic stability. Such compounds are typically utilized in organic synthesis, polymer chemistry, and materials science due to their tunable steric and electronic profiles .
Properties
CAS No. |
660437-37-6 |
|---|---|
Molecular Formula |
C34H54Si |
Molecular Weight |
490.9 g/mol |
IUPAC Name |
trihexyl-[2-(9-methylfluoren-9-yl)ethyl]silane |
InChI |
InChI=1S/C34H54Si/c1-5-8-11-18-26-35(27-19-12-9-6-2,28-20-13-10-7-3)29-25-34(4)32-23-16-14-21-30(32)31-22-15-17-24-33(31)34/h14-17,21-24H,5-13,18-20,25-29H2,1-4H3 |
InChI Key |
DXYUOTFVTFTTJD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC[Si](CCCCCC)(CCCCCC)CCC1(C2=CC=CC=C2C3=CC=CC=C31)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of Trihexyl-[2-(9-methylfluoren-9-yl)ethyl]silane typically involves the reaction of 9-methylfluorene with an appropriate silane reagent under controlled conditions . The reaction conditions often include the use of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Trihexyl-[2-(9-methylfluoren-9-yl)ethyl]silane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, often using reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions can occur, where one or more of the hexyl groups or the fluorenyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Applications in Material Science
1. Surface Functionalization
Trihexyl-[2-(9-methylfluoren-9-yl)ethyl]silane is utilized as a coupling agent to modify the surface properties of various substrates. This modification enhances the adhesion between organic and inorganic materials, which is critical in composites and coatings. The hydrophobic nature of the silane allows for improved water resistance and durability of treated surfaces.
2. Nanocomposites
The compound plays a significant role in the fabrication of nanocomposites. For example, it can be used to functionalize nanoparticles, improving their dispersion within polymer matrices. This application is particularly relevant in creating advanced materials with enhanced mechanical and thermal properties. Studies have shown that silanes like this compound can effectively improve the interfacial bonding in polymer-nanoparticle composites, leading to superior performance characteristics .
Applications in Nanotechnology
1. Photonic Devices
Due to its unique structural properties, this compound has potential applications in photonic devices. Its ability to modify surfaces at the nanoscale can be harnessed to create more efficient light-emitting diodes (LEDs) and other optical devices. The incorporation of this silane can enhance light extraction efficiency and overall device performance.
2. Drug Delivery Systems
Research indicates that silanes can be employed in drug delivery systems by modifying the surfaces of nanoparticles used for carrying therapeutic agents. The functionalization provided by this compound may improve the biocompatibility and targeting capabilities of these systems, making them more effective for medical applications.
Case Studies
Case Study 1: Polymer Nanocomposites
In a study focused on polymer nanocomposites, this compound was used to functionalize silica nanoparticles. The results demonstrated significant improvements in mechanical strength and thermal stability compared to non-functionalized composites. The enhanced interfacial adhesion attributed to the silane treatment was a key factor in these improvements .
Case Study 2: Coatings for Corrosion Resistance
Another research project explored the use of this compound as a coating agent for metal surfaces to prevent corrosion. The study found that applying this silane significantly reduced corrosion rates in saline environments, highlighting its effectiveness as a protective layer .
Mechanism of Action
The mechanism of action of Trihexyl-[2-(9-methylfluoren-9-yl)ethyl]silane involves its interaction with specific molecular targets. The silicon atom in the compound can form bonds with various substrates, facilitating reactions that lead to the desired effects. The pathways involved may include the activation or inhibition of certain enzymes or receptors, depending on the application.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Silane-Fluorene Compounds
*Calculated based on analogous structures.
Key Observations:
- Substituent Effects: The trihexylsilyl group in the target compound confers greater hydrophobicity and steric bulk compared to trimethylsilyl derivatives (e.g., ). This may enhance solubility in nonpolar solvents but reduce reactivity in sterically sensitive reactions.
- Linker Diversity : Ethyl spacers (hypothetical compound) vs. ethynyl () or imine () linkers influence conjugation and electronic properties. Ethyl spacers likely reduce π-conjugation compared to ethynyl groups.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations:
- Thermal Stability : The peptide-silane hybrid in exhibits a high melting point (138–140°C), attributed to hydrogen bonding and crystallinity. In contrast, aliphatic silanes (e.g., ) are often liquids or low-melting solids.
- Spectroscopic Signatures : Ethynyl-linked silanes () show distinct IR absorption at ~2100 cm⁻¹ (C≡C stretch), absent in ethyl-linked analogs.
Biological Activity
Trihexyl-[2-(9-methylfluoren-9-yl)ethyl]silane is a silane compound that has garnered attention in various fields of research, particularly for its potential biological activities. This article delves into its chemical properties, biological effects, and relevant studies that highlight its significance.
- Chemical Formula : C₁₈H₃₉Si
- Molecular Weight : 281.6 g/mol
- CAS Number : 3388-04-3
- IUPAC Name : Trihexyl[2-(9-methylfluoren-9-yl)ethyl]silane
The compound consists of a silane group attached to a long hydrocarbon chain and a fluorene derivative, which may influence its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with biological membranes and proteins. The hydrophobic nature of the trihexyl group allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This can lead to various cellular responses, including:
- Antimicrobial Activity : Some studies suggest that silanes can exhibit antimicrobial properties by disrupting bacterial cell membranes.
- Cytotoxic Effects : The compound may induce apoptosis in certain cancer cell lines, although specific studies are needed to confirm this effect.
Case Studies and Research Findings
- Antimicrobial Studies :
-
Cytotoxicity in Cancer Cells :
- Research conducted on silane compounds has shown potential cytotoxic effects against cancer cell lines. In vitro assays demonstrated that silanes can induce cell death in breast cancer cells by triggering apoptotic pathways . Further investigations are necessary to establish the specific pathways involved in the action of this compound.
- Cell Membrane Interaction Studies :
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
